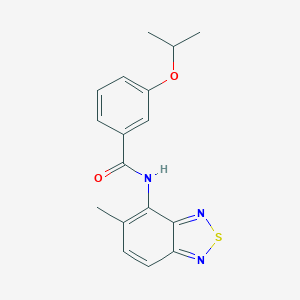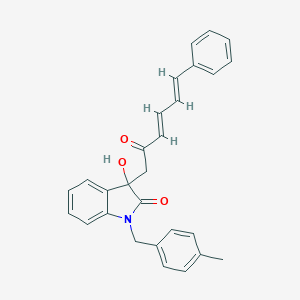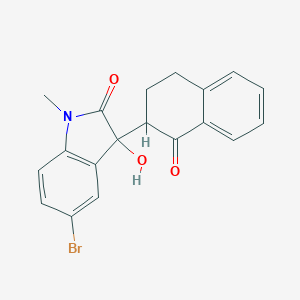
3-isopropoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-isopropoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as IMD-0354 and has been found to have a wide range of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of IMD-0354 involves the inhibition of the NF-κB pathway. This pathway is involved in the regulation of a wide range of genes that are involved in inflammation, cell survival, and immune response. By inhibiting this pathway, IMD-0354 can reduce the levels of pro-inflammatory cytokines and chemokines, which can lead to a reduction in inflammation.
Biochemical and Physiological Effects:
IMD-0354 has been found to have a wide range of biochemical and physiological effects. In addition to its anti-inflammatory effects, IMD-0354 has been found to inhibit the growth of cancer cells and induce apoptosis. It has also been found to have neuroprotective effects and can reduce the levels of oxidative stress in the brain. Additionally, IMD-0354 has been found to have anti-viral effects and can inhibit the replication of certain viruses.
Advantages and Limitations for Lab Experiments
One of the main advantages of IMD-0354 for lab experiments is its specificity for the NF-κB pathway. This specificity allows researchers to study the effects of inhibiting this pathway without affecting other pathways. Additionally, IMD-0354 has been found to be relatively stable and easy to work with in lab experiments. However, one of the limitations of IMD-0354 is its low solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research on IMD-0354. One area of research is the development of more potent and selective inhibitors of the NF-κB pathway. Another area of research is the investigation of the potential applications of IMD-0354 in the treatment of various diseases, such as cancer and neurodegenerative diseases. Additionally, there is a need for further research on the mechanism of action of IMD-0354 and its effects on various cellular pathways.
Synthesis Methods
The synthesis method of IMD-0354 involves several steps. The first step involves the preparation of 5-methyl-2,1,3-benzothiadiazol-4-amine. This is followed by the reaction of the amine with isopropyl chloroformate to yield 5-methyl-2,1,3-benzothiadiazol-4-yl isopropyl carbonate. The final step involves the reaction of the isopropyl carbonate with 3-aminobenzamide to yield IMD-0354.
Scientific Research Applications
IMD-0354 has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of inflammation. IMD-0354 has been found to inhibit the activity of the NF-κB pathway, which is a key mediator of inflammation. This inhibition has been found to reduce the levels of pro-inflammatory cytokines and chemokines, which can lead to a reduction in inflammation.
properties
Product Name |
3-isopropoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide |
|---|---|
Molecular Formula |
C17H17N3O2S |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-propan-2-yloxybenzamide |
InChI |
InChI=1S/C17H17N3O2S/c1-10(2)22-13-6-4-5-12(9-13)17(21)18-15-11(3)7-8-14-16(15)20-23-19-14/h4-10H,1-3H3,(H,18,21) |
InChI Key |
WAKGYPGIQAJPTR-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=NSN=C2C=C1)NC(=O)C3=CC(=CC=C3)OC(C)C |
Canonical SMILES |
CC1=C(C2=NSN=C2C=C1)NC(=O)C3=CC(=CC=C3)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-chloro-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252948.png)

![3-[2-(1-adamantyl)-2-oxoethyl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B252951.png)
![1-(1,3-benzodioxol-5-ylmethyl)-3-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252956.png)
![1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-3-[2-oxo-2-(2-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252966.png)

![1-allyl-3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252978.png)
![1-ethyl-3-hydroxy-3-[2-(4-iodophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252979.png)
![1-(2-chlorobenzyl)-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252983.png)
![5-chloro-3-[2-(1,2-dihydro-5-acenaphthylenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252984.png)
![3-[2-(4-aminophenyl)-2-oxoethyl]-5-chloro-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252985.png)
![3-{2-[4-(dimethylamino)phenyl]-2-oxoethyl}-3-hydroxy-1-(1-naphthylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B252990.png)
![3-[2-(3-aminophenyl)-2-oxoethyl]-3-hydroxy-1-(1-naphthylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B252991.png)
![3-[2-(4-aminophenyl)-2-oxoethyl]-3-hydroxy-1-(2-propynyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B252993.png)